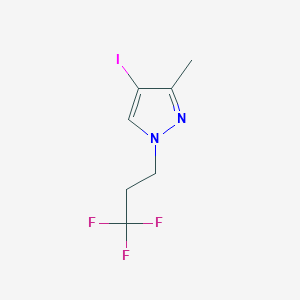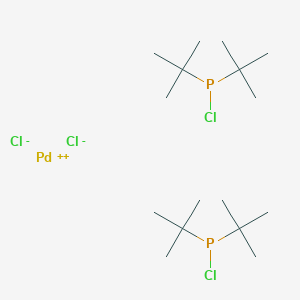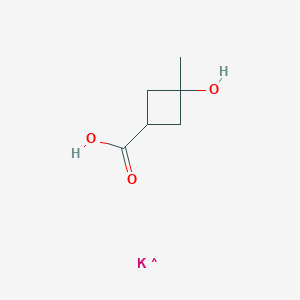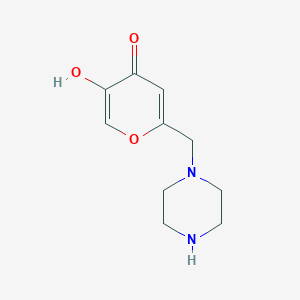
4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole: is a chemical compound with the molecular formula C6H6BrF2N2 It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with brominating and fluorinating agents. One common method includes the bromination of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including carboxylic acids or aldehydes, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl or methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in ethyl or methyl derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its difluoroethyl group may enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as fluorinated polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups can enhance binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
4-Bromo-1-(2,2-difluoroethyl)-3,5-dimethylpyrazole: Similar structure but with an additional methyl group, which may alter its chemical properties and reactivity.
Ethyl bromodifluoroacetate: Contains a difluoroethyl group but differs in its ester functionality, leading to different reactivity and applications.
4-Bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole: Similar structure with an ethoxymethyl group, which can influence its solubility and reactivity.
Uniqueness: 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole is unique due to its specific combination of bromine and difluoroethyl substituents, which impart distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
Properties
CAS No. |
1883290-23-0 |
|---|---|
Molecular Formula |
C6H7BrF2N2 |
Molecular Weight |
225.03 g/mol |
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-methylpyrazole |
InChI |
InChI=1S/C6H7BrF2N2/c1-4-5(7)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3 |
InChI Key |
JANGOIWNRMYKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)

![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)


